molecular formula C24H15I3 B140592 1,3,5-Tris(4-iodophenyl)benzene CAS No. 151417-38-8

1,3,5-Tris(4-iodophenyl)benzene

Cat. No. B140592
M. Wt: 684.1 g/mol
InChI Key: KGLWDSJGGFTHHD-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-iodophenyl)benzene is a derivative of benzene where iodine atoms are substituted at the para position of each phenyl ring attached to the central benzene core. This compound is part of a broader class of tris(halophenyl)benzenes, which have been studied for their ability to form porous materials through halogen...halogen interactions and for their potential use in supramolecular chemistry and materials science .

Synthesis Analysis

The synthesis of related tris(halophenyl)benzene derivatives often involves the substitution of halogen atoms onto a benzene ring. For example, 1,3,5-Tris(hydrogensulfato) benzene was synthesized through the reaction of phloroglucinol with chlorosulfonic acid, demonstrating the potential for functional group transformations on the benzene core . Similarly, the synthesis of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, a model compound for polyphenylene, involves the introduction of acetylenic groups, which are important for further chemical transformations .

Molecular Structure Analysis

The molecular structure of tris(halophenyl)benzenes has been extensively studied using X-ray crystallography. For instance, 1,3,5-tris(4-biphenylyl)benzene and its derivatives exhibit a propeller-like orientation of the substituents around the central benzene ring, which can lead to the formation of large cavities within the crystal lattice . These structural features are crucial for understanding the packing and potential porosity of materials derived from these compounds.

Chemical Reactions Analysis

The reactivity of tris(halophenyl)benzenes is influenced by the presence of halogen substituents, which can participate in halogen...halogen interactions and facilitate the formation of porous materials . Additionally, the presence of functional groups such as acetylenes or ethynyl groups in related compounds allows for further chemical reactions, such as topochemical interactions or cyclotrimerization, which are important for the synthesis of polymers and cross-linked materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(halophenyl)benzenes are significantly affected by the nature of the substituents. For example, the introduction of halogen atoms can greatly influence the glass-forming properties, glass-transition temperatures, and stabilities of the glassy state of these materials . The ability to form amorphous glasses is particularly important for applications in electronic and optical materials. Moreover, the nonlinear optical properties of related compounds, such as 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives, have been investigated, revealing that the conjugation length and the nature of the conjugation bridge (phenyl vs. thienyl) can affect the optical properties .

Scientific Research Applications

Self-Assembly and Nanoarchitectures

  • Formation of Porous Nanoarchitectures : 1,3,5-Tris(4-iodophenyl)benzene molecules can self-assemble into two-dimensional porous halogen–halogen bonded nanoarchitectures. These structures can be tailored using different solvents, highlighting the potential for creating new organic porous structures on surfaces (Silly, 2013).
  • Concentration-Dependent Assembly : The self-assembly of these molecules is also concentration-dependent. At lower concentrations, they form hexagonal porous structures, whereas higher concentrations lead to more densely packed parallelogram structures (Silly, 2017).

Sensing and Capture Applications

  • Selective Sensing of Picric Acid : A derivative of 1,3,5-Tris(4-iodophenyl)benzene, specifically 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, has been used as a fluorescent chemo-sensor for picric acid, demonstrating high selectivity and a detection limit of 1.5 ppm (Vishnoi et al., 2015).
  • Cu2+ Sensor in Aqueous Media : Modified 1,3,5-Tris(4-iodophenyl)benzene compounds with salicylate groups have been developed as selective fluorescent quenchers for Cu2+ in aqueous media, with enhanced detection limits (Sirilaksanapong et al., 2012).

Material Synthesis and Characterization

  • Surface Covalent Organic Frameworks : A reaction involving 1,3,5-Tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride leads to the formation of a novel covalent organic framework (COF) on Au(111) surfaces, displaying hexagonal cavities of about 2 nm size (Marele et al., 2012).
  • Polymerization on Au(111) Surfaces : The polymerization of 1,3,5-tri(4-iodophenyl)benzene on Au(111) via covalent aryl-aryl coupling results in various topologically distinct covalent aggregates and networks. This highlights its potential for creating nanostructured materials (Eder et al., 2013).

Catalysis and Chemical Reactions

  • Catalysis in Synthesis of Pyrazol Derivatives : 1,3,5-Tris(hydrogensulfato) benzene, a derivative, has been used as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering high yields and environmentally friendly reaction conditions (Karimi-Jaberi et al., 2012).

Safety And Hazards

1,3,5-Tris(4-iodophenyl)benzene is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with skin, eyes, and clothing, and to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Future Directions

1,3,5-Tris(4-iodophenyl)benzene has potential applications in the design and development of high-performance optoelectronic devices, molecular recognition systems, lithium batteries, and hydrogen storage materials . Its ability to form two-dimensional porous halogen–halogen bonded nanoarchitectures makes it a promising material for these applications .

properties

IUPAC Name

1,3,5-tris(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15I3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLWDSJGGFTHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445591
Record name 1,3,5-Tris(4-iodophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(4-iodophenyl)benzene

CAS RN

151417-38-8
Record name 1,3,5-Tris(4-iodophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(4-iodophenyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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